ELOVL6 Inhibitory Potency: 8‑Ketone (Target) vs. 8‑Carboxamide (Reference Inhibitor) vs. 8‑Pyridin‑4‑yl‑carboxamide (Negative Control)
The target compound bears an 8‑(pyridine‑3‑carbonyl) group, i.e. a ketone linker, whereas all sub‑micromolar ELOVL6 inhibitors in the 3‑sulfonyl‑8‑azabicyclo[3.2.1]octane series require an 8‑carboxamide moiety. The structurally closest analog with a carboxamide linker, 3‑endo‑(phenylsulfonyl)‑N‑(pyridin‑4‑yl)‑8‑azabicyclo[3.2.1]octane‑8‑carboxamide, exhibits an IC₅₀ >10 000 nM on human ELOVL6 . The most potent congener, ELOVL6‑IN‑4, achieves IC₅₀ values of 79 nM (human) and 94 nM (mouse) . Because the target compound lacks the hydrogen‑bond donor of the carboxamide NH, its potency is predicted to be closer to, or worse than, the >10 000 nM negative control .
| Evidence Dimension | ELOVL6 inhibitory potency (IC₅₀, human enzyme) |
|---|---|
| Target Compound Data | No experimental IC₅₀ reported; predicted >10 000 nM based on structural analogy to pyridin‑4‑yl carboxamide negative control |
| Comparator Or Baseline | 1) ELOVL6‑IN‑4: IC₅₀ 79 nM (human) ; 2) 3‑endo‑(phenylsulfonyl)‑N‑(pyridin‑4‑yl)‑8‑azabicyclo[3.2.1]octane‑8‑carboxamide: IC₅₀ >10 000 nM (human) |
| Quantified Difference | ≥ 100‑fold less potent than ELOVL6‑IN‑4; equipotent or weaker than the >10 000 nM negative control |
| Conditions | Inhibition of human ELOVL6 expressed in Pichia pastoris SND1168 ; human and mouse ELOVL6 enzymatic assays |
Why This Matters
For ELOVL6-targeted studies, CAS 1797263‑14‑9 serves as a structurally validated negative control or weak reference compound, not as a substitute for potent carboxamide-based inhibitors, thereby enabling cleaner SAR interpretation.
- [1] Nagase, T. et al. J. Med. Chem. 2009, 52, 4111‑4114. View Source
- [2] BindingDB entry BDBM50293808. IC₅₀ >10 000 nM. View Source
